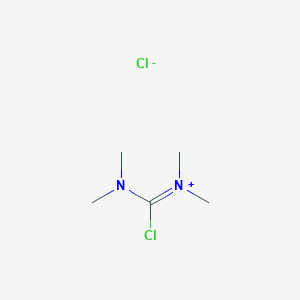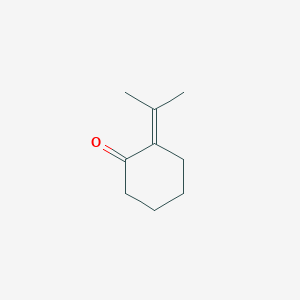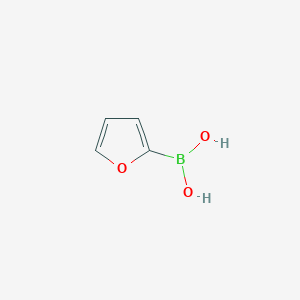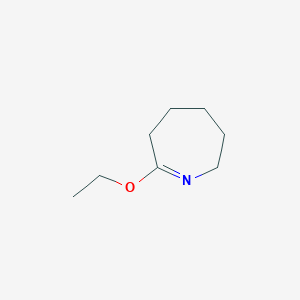
2-(4-Aminophényl)éthylamine
Vue d'ensemble
Description
2-(4-Aminophenyl)ethylamine, also known as 2-APEA, is a compound that has been studied for its potential applications in both scientific research and in industry. It is a biogenic amine synthesized from the amino acid phenylalanine and is a precursor to many important compounds such as dopamine, serotonin, and epinephrine. 2-APEA is also a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters in the brain. As a result, it has been studied for its use in the treatment of depression and other psychiatric disorders.
Applications De Recherche Scientifique
Modification chimique de la fibroïne de soie
“2-(4-Aminophényl)éthylamine” a été utilisée dans la modification chimique de la fibroïne de soie pour adapter l'hydrophilie globale et la structure de la soie . Ce processus permet de créer des matériaux de soie avec des propriétés spécifiques, ce qui permet d'utiliser la soie dans un éventail plus large d'applications.
Réactif dans les réactions de polycondensation
Ce composé a été utilisé comme réactif dans les réactions de polycondensation . Les réactions de polycondensation sont importantes dans la production de polymères, et l'utilisation de “this compound” peut influencer les propriétés du polymère résultant.
Production de biopolyurée thermorésistante
“this compound” a été produite par fermentation utilisant des Escherichia coli génétiquement modifiées . Le composé fermenté a ensuite été utilisé pour synthétiser une nouvelle biopolyurée thermorésistante. Cette biopolyurée a montré une excellente thermostabilité, ce qui la rend utile pour la production industrielle de matériaux polymères thermorésistants .
Monomère pour les polymères et les matériaux avancés
La diamine aromatique “this compound” est un monomère potentiel pour les polymères et les matériaux avancés . Il peut être polymérisé pour créer des aramides, des polyimides et des polybenzoxazoles thermorésistants avec de larges applications industrielles .
Production de polyuréas
“this compound” peut être utilisée pour produire des polyuréas . Les polyuréas sont des produits de polyaddition de monomères de diamine et de diisocyanate, et elles sont appliquées comme plastiques de grande consommation, mousses, agents de revêtement et matériaux biomédicaux .
Synthèse de matériaux haute performance
Les diamines aliphatiques sont des monomères de nylons populaires, ainsi que des matières premières potentielles pour la synthèse de matériaux haute performance, y compris les cristaux liquides . “this compound”, étant une diamine aliphatique, peut potentiellement être utilisée dans ces applications.
Mécanisme D'action
Target of Action
2-(4-Aminophenyl)ethylamine, also known as 4-(2-Aminoethyl)aniline , is a chemical compound with the molecular formula C8H12N2 It has been used in chemical modification of silk fibroin , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It has been used in coupling with carbohydrates by reductive amination to yield modified carbohydrates . This suggests that it may interact with its targets through amination reactions, leading to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
Its use in the chemical modification of silk fibroin implies that it may influence protein structure and function, potentially affecting pathways related to protein synthesis, folding, and degradation.
Pharmacokinetics
It is soluble in chloroform and methanol to some extent, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of appropriate solvents or carriers.
Result of Action
Its use in the chemical modification of silk fibroin suggests that it may alter the physical and chemical properties of proteins, potentially influencing their function and interactions with other molecules.
Action Environment
The action, efficacy, and stability of 2-(4-Aminophenyl)ethylamine may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its action. Additionally, it is air sensitive , indicating that exposure to air could affect its stability and efficacy.
Safety and Hazards
Orientations Futures
The aromatic diamine “2-(4-Aminophenyl)ethylamine” is a potential monomer for polymers and advanced materials. It has been produced by fermentation using genetically engineered Escherichia coli . This study is the first to synthesize polyureas from the microbial aromatic diamine. Their excellent thermostability will be useful for the industrial production of heat-resistant polymer materials .
Analyse Biochimique
Biochemical Properties
2-(4-Aminophenyl)ethylamine has been used as a reagent in polycondensation reactions
Cellular Effects
It has been used in the chemical modification of silk fibroin, which suggests it may interact with protein structures .
Molecular Mechanism
It has been used in polycondensation reactions, suggesting it may participate in bond formation between molecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(4-Aminophenyl)ethylamine in laboratory settings. It is known to be air sensitive and should be stored under inert gas at 2–8 °C .
Propriétés
IUPAC Name |
4-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPMZQXEPNWCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158902 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13472-00-9 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13472-00-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminophenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34DV3E856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)




